molecular formula C19H21N7O5 B11491035 N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11491035
M. Wt: 427.4 g/mol
InChI Key: JFXAXIKAEDXRAW-UHFFFAOYSA-N
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Description

N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a combination of pyrazole, oxadiazole, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-4-nitro-1H-pyrazole with appropriate reagents under controlled conditions.

    Acetylation: The pyrazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The acetylated pyrazole is reacted with an amine, such as ethylenediamine, to form the corresponding amide.

    Oxadiazole Formation: The oxadiazole ring is formed by cyclization of the amide with a suitable reagent, such as phosphoryl chloride or thionyl chloride.

    Final Coupling: The final step involves coupling the oxadiazole derivative with 3-methylphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group on the pyrazole ring can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can also be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and carboxamide groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium hydride, lithium diisopropylamide.

    Cyclization: Phosphoryl chloride, thionyl chloride.

Major Products

    Oxidation: Nitroso derivatives, nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Chemical Biology: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide: Has a different substitution pattern on the phenyl ring, which may influence its properties.

    N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-thiadiazole-5-carboxamide: Contains a thiadiazole ring instead of an oxadiazole ring, which may alter its chemical and biological behavior.

Uniqueness

The presence of both the nitro group on the pyrazole ring and the oxadiazole ring in N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C19H21N7O5

Molecular Weight

427.4 g/mol

IUPAC Name

N-[2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H21N7O5/c1-11-5-4-6-14(9-11)17-22-19(31-24-17)18(28)21-8-7-20-15(27)10-25-13(3)16(26(29)30)12(2)23-25/h4-6,9H,7-8,10H2,1-3H3,(H,20,27)(H,21,28)

InChI Key

JFXAXIKAEDXRAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCCNC(=O)CN3C(=C(C(=N3)C)[N+](=O)[O-])C

Origin of Product

United States

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